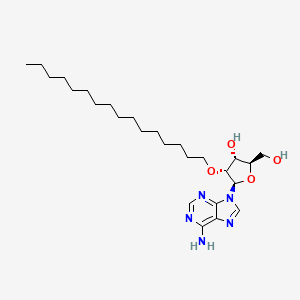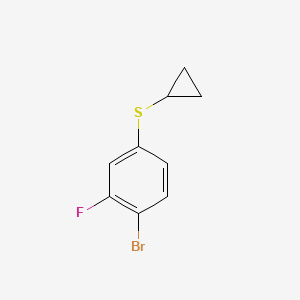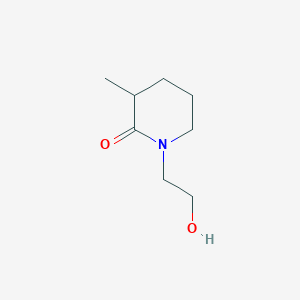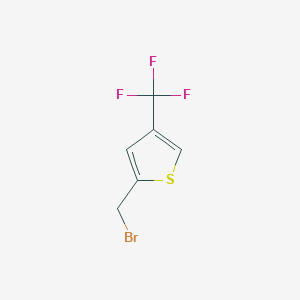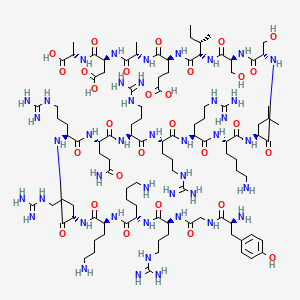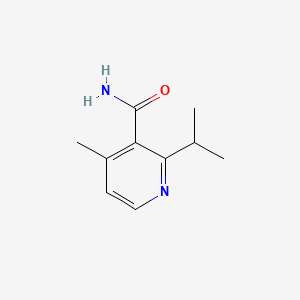![molecular formula C9H11NO2 B13921905 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL](/img/structure/B13921905.png)
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL is a heterocyclic compound that features a fused furan and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL can be achieved through several methods. One notable approach involves the base-catalyzed cascade synthesis from N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . This method utilizes potassium hydroxide (KOH) as a catalyst and proceeds under moderate to good yields.
Another approach involves the double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This reaction results in the formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-B]pyridine-5-carbonitriles.
Industrial Production Methods
化学反应分析
Types of Reactions
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a nicotinic receptor agonist and its role in the treatment of neurological disorders such as Alzheimer’s disease.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic benefits.
作用机制
The mechanism of action of 1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL involves its interaction with molecular targets such as nicotinic receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes, contributing to its potential therapeutic effects .
相似化合物的比较
1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL can be compared with other similar compounds, such as:
2,3-Dihydrofuro[2,3-B]pyridine: Shares a similar fused ring system but lacks the ethan-1-OL moiety.
6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol: Another fused heterocyclic compound with different substitution patterns.
The uniqueness of this compound lies in its specific structural features and the presence of the ethan-1-OL group, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC 名称 |
1-(2,3-dihydrofuro[2,3-b]pyridin-6-yl)ethanol |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-3,6,11H,4-5H2,1H3 |
InChI 键 |
VQDJJKNUTHNFHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC2=C(CCO2)C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


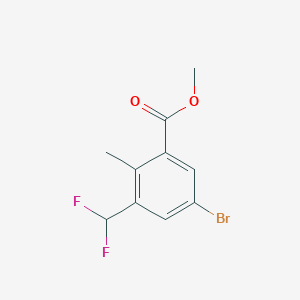
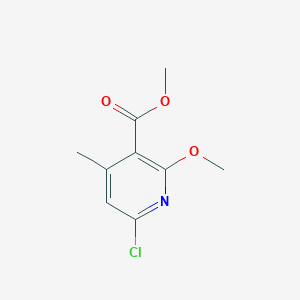
![Tert-butyl 5-bromospiro[indoline-3,4-piperidine]-1-carboxylate](/img/structure/B13921846.png)
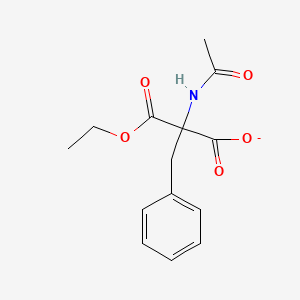
![2-[[2-[(2-hydroxyacetyl)amino]-4-phenylbutanoyl]amino]-4-methyl-N-[1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide](/img/structure/B13921858.png)
![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)
